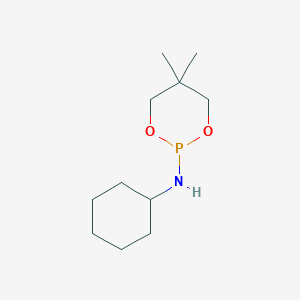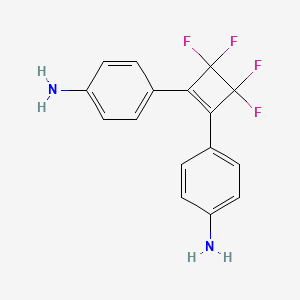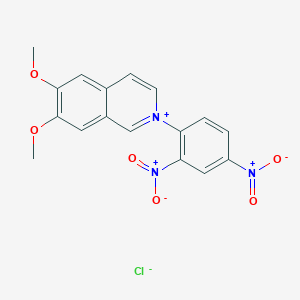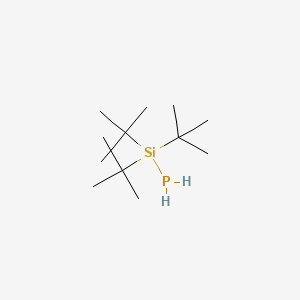
2-(Heptadecafluorooctyl)butane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptadecafluorooctyl)butane-1,4-diol is a fluorinated organic compound characterized by the presence of a heptadecafluorooctyl group attached to a butane-1,4-diol backbone. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecafluorooctyl)butane-1,4-diol typically involves the reaction of heptadecafluorooctyl iodide with butane-1,4-diol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via a nucleophilic substitution mechanism, where the iodide group is replaced by the butane-1,4-diol moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptadecafluorooctyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Heptadecafluorooctyl)butane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of water-repellent coatings and materials with high thermal stability.
Mécanisme D'action
The mechanism of action of 2-(Heptadecafluorooctyl)butane-1,4-diol is largely dependent on its fluorinated structure. The heptadecafluorooctyl group imparts hydrophobicity and chemical resistance, allowing the compound to interact with hydrophobic surfaces and environments. This interaction is crucial in applications such as water-repellent coatings and drug delivery systems, where the compound can form stable interactions with hydrophobic targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A non-fluorinated analog used in the production of plastics and solvents.
2-Butyne-1,4-diol: Another diol with different reactivity due to the presence of a triple bond.
Perfluorooctanoic acid (PFOA): A fluorinated compound with similar hydrophobic properties but different functional groups.
Uniqueness
2-(Heptadecafluorooctyl)butane-1,4-diol is unique due to its combination of a fluorinated alkyl group and a diol backbone. This combination provides a balance of hydrophobicity and reactivity, making it suitable for specialized applications that require both properties. Unlike its non-fluorinated counterparts, this compound offers enhanced thermal stability and resistance to chemical degradation, making it valuable in high-performance materials and coatings.
Propriétés
| 135440-42-5 | |
Formule moléculaire |
C12H9F17O2 |
Poids moléculaire |
508.17 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)butane-1,4-diol |
InChI |
InChI=1S/C12H9F17O2/c13-5(14,4(3-31)1-2-30)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h4,30-31H,1-3H2 |
Clé InChI |
HHXFCKYGOIQRBI-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


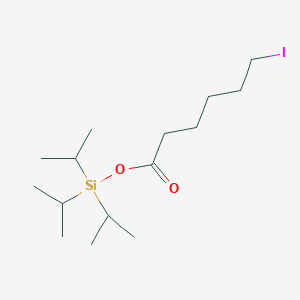
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
